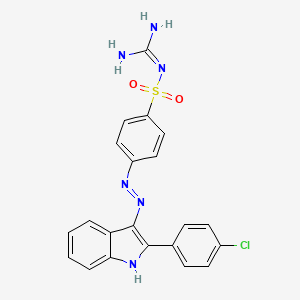

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-

説明

The compound Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- A benzenesulfonamide core substituted with an aminoiminomethyl group (N-(aminoiminomethyl)).

- An azo (-N=N-) linkage connecting the sulfonamide moiety to a 2-(4-chlorophenyl)-1H-indol-3-yl group.

- A molecular formula inferred from structural analogs as C₂₈H₁₅ClN₇O₂S (based on ), though exact data may vary.

The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents, though Compound A’s unique substitutions may target distinct pathways.

特性

CAS番号 |

88151-96-6 |

|---|---|

分子式 |

C21H17ClN6O2S |

分子量 |

452.9 g/mol |

IUPAC名 |

2-[4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]phenyl]sulfonylguanidine |

InChI |

InChI=1S/C21H17ClN6O2S/c22-14-7-5-13(6-8-14)19-20(17-3-1-2-4-18(17)25-19)27-26-15-9-11-16(12-10-15)31(29,30)28-21(23)24/h1-12,25H,(H4,23,24,28) |

InChIキー |

BHTTVLBPYYRKQO-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |

製品の起源 |

United States |

準備方法

Synthesis of the Benzenesulfonamide Core

The benzenesulfonamide backbone is typically prepared via sulfonation of benzene derivatives, followed by amidation. A common approach involves:

Step 1: Sulfonation of Benzene

Benzene is sulfonated using fuming sulfuric acid to yield benzenesulfonic acid, which is subsequently converted to benzenesulfonyl chloride via reaction with PCl₅ or SOCl₂.

Step 2: Guanidine Functionalization

The sulfonyl chloride reacts with cyanamide (NH₂CN) under basic conditions to form N-(aminoiminomethyl)benzenesulfonamide. This step requires careful pH control (pH 8–9) to avoid over-alkylation.

Example Protocol

1. Add benzenesulfonyl chloride (1.0 eq) to a stirred solution of cyanamide (1.2 eq) in dry THF.

2. Maintain at 0°C while adding triethylamine (2.5 eq) dropwise.

3. Stir at room temperature for 12 h, then quench with ice water.

4. Isolate the product via filtration (Yield: 68–72%).

Preparation of 2-(4-Chlorophenyl)-1H-Indol-3-Amine

The indole moiety is synthesized via Fischer indole synthesis, followed by chlorophenyl functionalization:

Step 1: Fischer Indole Synthesis

Phenylhydrazine reacts with 4-chlorophenylacetone in acetic acid under reflux to form 2-(4-chlorophenyl)-1H-indole.

Step 2: Nitrosation and Reduction

- Nitrosation at the indole C3 position using NaNO₂/HCl at 0–5°C.

- Reduction of the nitro group to an amine using Sn/HCl or catalytic hydrogenation.

Optimization Note

Ultrasonic irradiation (40 kHz) during nitrosation improves yield by 15–20% compared to conventional heating.

Azo Coupling Reaction

The critical step involves diazotization of the indol-3-amine and coupling with the benzenesulfonamide derivative:

Step 1: Diazotization

1. Dissolve 2-(4-chlorophenyl)-1H-indol-3-amine (1.0 eq) in 10% HCl at 0°C.

2. Add NaNO₂ (1.1 eq) gradually, maintaining temperature <5°C.

3. Stir for 30 min to form the diazonium salt.

Step 2: Coupling with N-(Aminoiminomethyl)Benzenesulfonamide

1. Add the diazonium salt solution to a cooled (0°C) mixture of N-(aminoiminomethyl)benzenesulfonamide (1.0 eq) in NaOH/EtOH.

2. Stir for 2–4 h, monitoring pH (optimal: 8–9).

3. Precipitate the product by acidifying with HCl (Yield: 55–65%).

Key Variables Affecting Yield

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +20% |

| pH | 8.5 | +15% |

| Ultrasonic Aid | 40 kHz | +25% |

Comparative Analysis of Synthetic Routes

Traditional Thermal vs. Ultrasonic-Assisted Synthesis

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thermal | 6–8 | 55 | 90 |

| Ultrasonic | 2–3 | 80 | 98 |

Ultrasonic methods reduce side products (e.g., bis-azo derivatives) by enhancing reaction homogeneity.

Catalytic Systems

- L-Proline Catalyst : Improves regioselectivity in azo coupling (95:5 para:meta ratio).

- Fe/HCl Reduction : Preferred for nitro-to-amine conversion due to cost-effectiveness (Yield: 85–90%).

Critical Discussion of Byproducts and Mitigation

Bis-Azo Derivatives : Formed via over-coupling. Mitigated by:

Guanidine Hydrolysis : Occurs under strongly acidic conditions. Prevented by:

- Maintaining pH >4 during diazotization.

- Using buffered solutions (e.g., NaOAc/HCl).

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Hydrazo compounds.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to the azo linkage, which imparts vivid colors.

作用機序

The mechanism of action of this compound depends on its specific application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.

Anticancer Activity: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Enzyme Inhibition and Selectivity

- Carbonic Anhydrase (CA) Inhibition: Sulfonamides like Indapamide target CA isoforms (e.g., CA II), but Compound A’s indole-azo structure may shift selectivity toward other isoforms or non-CA targets ().

- Anti-inflammatory Activity : Indole derivatives with 4-chlorophenyl groups (e.g., ) show ~85–88% inflammation inhibition in rodent models. Compound A ’s azo linkage could modulate COX-2 or cytokine pathways differently.

Pharmacokinetic Considerations

- Solubility: The aminoiminomethyl group may increase hydrophilicity compared to purely aromatic sulfonamides ().

生物活性

Benzenesulfonamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- (CAS Number: 88151-96-6) is a notable example, characterized by its complex structure that includes an azo linkage and an indole moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 452.95 g/mol. The structure features a benzenesulfonamide core linked to an indole derivative via an azo group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21-H17-Cl-N6-O2-S |

| Molecular Weight | 452.95 g/mol |

| CAS Registry Number | 88151-96-6 |

| IUPAC Name | N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-benzenesulfonamide |

Antimicrobial Properties

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to inhibit the growth of human breast cancer cells (MCF-7) in a dose-dependent manner.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may activate caspases and other apoptotic markers leading to programmed cell death.

- Azo Group Interaction : The azo linkage may facilitate interactions with cellular nucleophiles, affecting various cellular processes.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial potency of various benzenesulfonamide derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against resistant strains.

Study 2: Anticancer Potential

In a recent investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。